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Compound of Interest

Compound Name: Hexyl crotonate

Cat. No.: B1328794

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
hexyl crotonate (hexyl (E)-but-2-enoate), a key fragrance and flavoring agent. This document
presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
in a clear, tabulated format. Detailed experimental protocols for acquiring such spectra are also
provided, alongside visualizations of spectroscopic workflows and fragmentation pathways to
aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for hexyl crotonate.

Table 1: Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR)

While a complete, high-resolution experimental spectrum is not publicly available, the following
table is compiled from typical chemical shift values for similar structures and partial data. The
deshielded protons are those adjacent to the ester oxygen, and the terminal methyl groups of
the hexyl chain are also noted.[1]
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
H-2 ~6.9 Doublet of quartets ~15.6, ~6.9
H-3 ~5.8 Doublet of quartets ~15.6, ~1.8
0O-CH2-(CH2)4-CHs ~4.1-4.3 Triplet ~6.7
0O-CH2-CH2-(CH2)s- )

~1.6 Quintet ~7.0
CHs
0O-(CHz)2-(CH2)2-CH2- _

~1.3 Multiplet
CHs
CHs-CH=CH-COO- ~1.8 Doublet ~6.9
O-(CH2)5-CHs ~0.9 Triplet ~7.0

13C NMR (Carbon-13 NMR)

Carbon Chemical Shift (6, ppm)
C=0 167.1

-CH=CH-COO- 144.6

-CH=CH-COO- 1235

O-CHa2- 64.4

O-CH2-CHa- 31.5

O-(CHz)2-CH2- 28.7

O-(CHz2)3-CH2- 25.7

O-(CHz)a-CH2- 22.6

O-(CHz)s-CHs 14.0

Table 2: Infrared (IR) Spectroscopy Data
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The IR spectrum of hexyl crotonate is characterized by strong absorptions corresponding to

the carbonyl and carbon-carbon double bonds of the crotonate moiety.

Functional Group

Wavenumber (cm—?)

Description

C=0 (Ester) ~1710 Strong, sharp absorption

C=C (Alkene) ~1640 Medium absorption

C-O (Ester) ~1170 Strong absorption

—C-H bend 980 Strong, characteristic of trans-

alkene

Table 3: Mass Spectrometry (MS) Data

The following data were obtained from the NIST WebBook and represent the electron

ionization (EI) mass spectrum of hexyl crotonate.

mlz Relative Intensity (%) Putative Fragment
41 100.0 [CsHs]*

69 85.0 [CaHsO]*

85 40.0 [CsHsO]*

43 35.0 [CsH7]*

55 30.0 [CaH7]*

113 15.0 [M - CaH7]*

170 5.0 [M]* (Molecular lon)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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» Sample Preparation: A sample of hexyl crotonate (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., deuterochloroform, CDCIs) in a standard 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide
a reference signal at O ppm.

e Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,
300, 400, or 500 MHz).

» 1H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a
spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is required due to the lower natural abundance of $3C.

o Data Processing: The raw free induction decay (FID) data is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like hexyl crotonate, a thin film is prepared
between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR
crystal.

e Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
The instrument software automatically subtracts the background spectrum from the sample
spectrum.

o Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance
as a function of wavenumber (cm~1). Key absorption bands are identified and assigned to
specific functional groups.
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Mass Spectrometry (MS)

o Sample Introduction: The hexyl crotonate sample is introduced into the mass spectrometer,
typically via direct infusion or through a gas chromatograph (GC-MS).

« lonization: In the case of the data presented, electron ionization (El) is used. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The peak with the highest m/z ratio often corresponds to the
molecular ion ([M]*), and the other peaks represent fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like hexyl crotonate.
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Hexyl Crotonate
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This diagram illustrates the proposed electron ionization fragmentation pattern of hexyl
crotonate, leading to the major observed ions in the mass spectrum.
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Caption: Proposed EI fragmentation of hexyl crotonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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